molecular formula C17H13Cl2N3O3 B11252762 2-(2,4-dichlorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide

2-(2,4-dichlorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide

Cat. No.: B11252762
M. Wt: 378.2 g/mol
InChI Key: PSHXUEHJDYXZOJ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a dichlorophenoxy group and a phthalazinone moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 2,4-dichlorophenoxyacetic acid, which is achieved through the chlorination of phenoxyacetic acid.

    Coupling with Phthalazinone: The dichlorophenoxy intermediate is then coupled with 4-oxo-3,4-dihydrophthalazin-1-ylmethylamine under specific reaction conditions to form the final product. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

    Batch or Continuous Flow Reactors: To ensure consistent quality and efficiency.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Including sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions (OH-) and amines.

Major Products Formed

    Oxidation Products: Formation of carboxylic acids or ketones.

    Reduction Products: Formation of alcohols or amines.

    Substitution Products: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with cellular components to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide is unique due to its combination of the dichlorophenoxy and phthalazinone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H13Cl2N3O3

Molecular Weight

378.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide

InChI

InChI=1S/C17H13Cl2N3O3/c18-10-5-6-15(13(19)7-10)25-9-16(23)20-8-14-11-3-1-2-4-12(11)17(24)22-21-14/h1-7H,8-9H2,(H,20,23)(H,22,24)

InChI Key

PSHXUEHJDYXZOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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